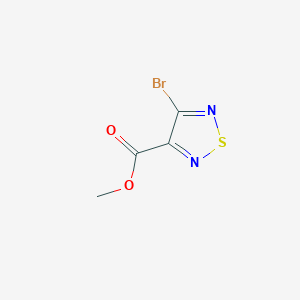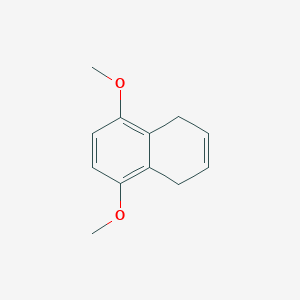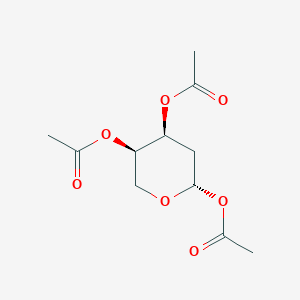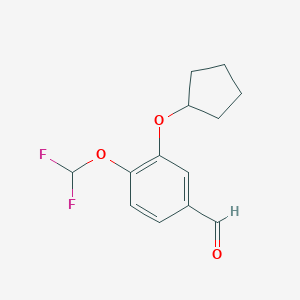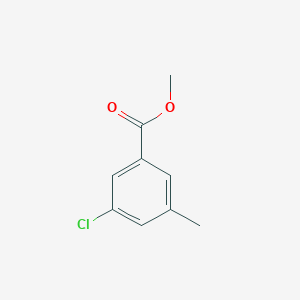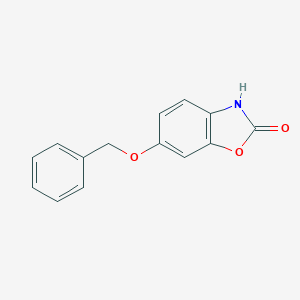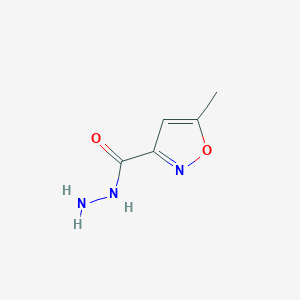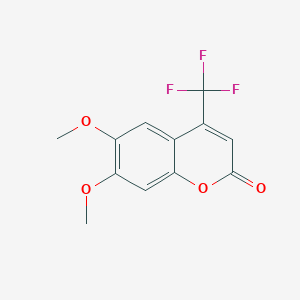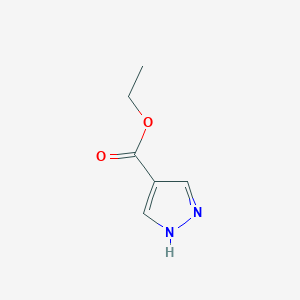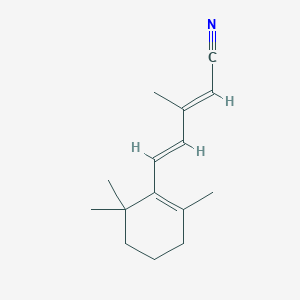![molecular formula C27H43NO9S B133820 [(2R,3S,4S,5R,6R)-3,4,5-三(2,2-二甲基丙酰氧基)-6-异硫氰酸根氧杂环己烷-2-基]甲基 2,2-二甲基丙酸酯 CAS No. 147948-52-5](/img/structure/B133820.png)
[(2R,3S,4S,5R,6R)-3,4,5-三(2,2-二甲基丙酰氧基)-6-异硫氰酸根氧杂环己烷-2-基]甲基 2,2-二甲基丙酸酯
描述
2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate is a chemical compound primarily used for chiral derivatization. This compound is known for its high purity and is often utilized in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) analysis .
科学研究应用
2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate is widely used in scientific research for its ability to derivatize chiral compounds. This makes it valuable in:
Chemistry: Used in the analysis of chiral compounds via HPLC and LC-MS
Biology: Employed in the study of glycoproteins and other biomolecules.
Medicine: Utilized in the development of pharmaceuticals that require chiral purity.
Industry: Applied in the quality control of products that contain chiral compounds
作用机制
Target of Action
It is known to be used as a chiral derivatization reagent , which suggests that it may interact with a variety of biomolecules, particularly enantiomeric amino acids .
Mode of Action
As a chiral derivatization reagent, this compound likely interacts with its targets (such as amino acids) to form diastereomers . These diastereomers can then be separated and analyzed using techniques like high-performance liquid chromatography (HPLC) .
Result of Action
As a chiral derivatization reagent, its primary function would be to facilitate the separation and analysis of chiral compounds .
Action Environment
The action, efficacy, and stability of 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate can be influenced by various environmental factors. For instance, the solvent system used can impact the compound’s interactions and stability .
准备方法
Synthetic Routes and Reaction Conditions
The reaction typically requires reagents such as pivaloyl chloride and a base like pyridine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
化学反应分析
Types of Reactions
2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate primarily undergoes substitution reactions, particularly with amino groups. This makes it a valuable reagent for derivatizing amino acids and other compounds containing amino groups .
Common Reagents and Conditions
Common reagents used in reactions with this compound include amino acids and other nucleophiles. The reactions typically occur under mild conditions, often in organic solvents like chloroform .
Major Products
The major products formed from these reactions are chiral derivatives of the original nucleophiles, which can then be analyzed for enantiomeric purity .
相似化合物的比较
Similar Compounds
2,3,4,6-Tetra-O-pivaloyl-b-D-glucopyranosyl isothiocyanate: Similar in structure and function, used for chiral derivatization
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate: Another chiral derivatization reagent, but with acetyl groups instead of pivaloyl groups.
Uniqueness
2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate is unique due to its specific use of pivaloyl groups, which provide steric hindrance and stability, making it particularly effective for certain analytical applications .
属性
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3/t15-,16+,17+,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYERYMOHEQHK-ICBNADEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583709 | |
| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-galactopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147948-52-5 | |
| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-galactopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,6-Tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


